N-Boc-(+/-)-3-amino-3-methylpent-4-endimethylamide
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Overview
Description
N-Boc-(+/-)-3-amino-3-methylpent-4-endimethylamide is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. The Boc group is widely used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-3-amino-3-methylpent-4-endimethylamide typically involves the reaction of 3-amino-3-methylpent-4-endimethylamide with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
In industrial settings, the production of Boc-protected amines often involves continuous flow processes using solid acid catalysts. These methods enhance efficiency and yield while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-Boc-(+/-)-3-amino-3-methylpent-4-endimethylamide undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or catalytic hydrogenation.
Substitution: Reactions with electrophiles to form new carbon-nitrogen bonds.
Reduction: Reduction of the amide group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Deprotection: TFA, HCl, or solid acid catalysts in solvents like dichloromethane or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran.
Major Products
Deprotection: The primary amine, 3-amino-3-methylpent-4-endimethylamide.
Substitution: Various substituted amines depending on the electrophile used.
Reduction: The corresponding amine from the reduction of the amide group.
Scientific Research Applications
N-Boc-(+/-)-3-amino-3-methylpent-4-endimethylamide is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-(+/-)-3-amino-3-methylpent-4-endimethylamide involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-Cbz-(+/-)-3-amino-3-methylpent-4-endimethylamide: Uses a carbobenzyloxy (Cbz) protecting group instead of Boc.
N-Fmoc-(+/-)-3-amino-3-methylpent-4-endimethylamide: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
N-Boc-(+/-)-3-amino-3-methylpent-4-endimethylamide is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective protection and deprotection are crucial .
Properties
IUPAC Name |
tert-butyl N-[5-(dimethylamino)-3-methyl-5-oxopent-1-en-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-8-13(5,9-10(16)15(6)7)14-11(17)18-12(2,3)4/h8H,1,9H2,2-7H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZGTZWUHCYFRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC(=O)N(C)C)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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